N-([2,2'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound characterized by the presence of a bifuran moiety and a trifluoromethoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the bifuran moiety and the trifluoromethoxybenzamide precursor. The key steps include:
Formation of the Bifuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the bifuran moiety with the trifluoromethoxybenzamide precursor using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones under oxidative conditions.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bifuran moiety can yield furanones, while reduction of the benzamide group results in amines .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bifuran moiety can form hydrogen bonds and π-π interactions with proteins and nucleic acids, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzamide: Similar in structure but lacks the bifuran moiety.
N-(2-furanylmethyl)-2-(trifluoromethoxy)benzamide: Similar but with a different substitution pattern on the benzamide ring.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of both the bifuran moiety and the trifluoromethoxy group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)25-12-5-3-11(4-6-12)16(22)21-10-13-7-8-15(24-13)14-2-1-9-23-14/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRGRKBXXORWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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